molecular formula C19H18ClN3O3 B2652572 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide CAS No. 898466-07-4

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide

Cat. No.: B2652572
CAS No.: 898466-07-4
M. Wt: 371.82
InChI Key: VANOQWZPGFWRQF-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

A theoretical study on quinoxaline derivatives, including compounds with structures resembling N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide, explored their use as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations revealed a relationship between molecular structure and inhibition efficiency, highlighting the potential of these compounds in materials science and engineering applications (Zarrouk et al., 2014).

Structural Analysis and Drug Design

Crystalline organic compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been synthesized and analyzed for their structural properties. Such analyses support drug design and development by elucidating molecular geometries, which are crucial for understanding drug-receptor interactions (Polo-Cuadrado et al., 2021).

Antimicrobial and Antitubercular Activities

Research into novel carboxamide derivatives of 2-quinolones has demonstrated significant antimicrobial and antitubercular activities. These studies contribute to the search for new therapeutic agents against resistant bacterial strains, indicating the potential of quinoline derivatives in medical applications (Kumar et al., 2014).

Anticancer Activity

Quinoline derivatives have been investigated for their selective anticancer activity. Chemical modifications and functional group additions to the quinoline core structure can enhance its efficacy against specific cancer cell lines, offering pathways to novel cancer therapies (Abdel-Rahman, 2006).

Sensing Biological Zn(II)

Quinoline-derivatized fluoresceins have been developed for sensing biological Zn(II), demonstrating high specificity and brightness. These compounds provide tools for biological research, particularly in studying zinc's role in cellular processes (Nolan et al., 2005).

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOQWZPGFWRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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